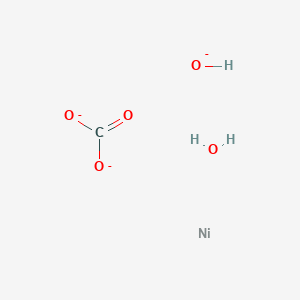
2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt
Overview
Description
2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt is a chemical compound widely recognized for its applications as a fluorescent probe. It is characterized by its ability to exhibit solvatochromic effects, meaning its fluorescence properties change based on the polarity of the surrounding environment . This compound is particularly useful in biological and chemical research for studying protein conformational changes, ligand binding, and membrane fluidity .
Mechanism of Action
Target of Action
The primary target of 2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt, also known as 6-(p-Toluidino)-2-naphthalenesulfonic acid sodium salt, is proteins . This compound is used as a fluorescent probe to study the conformational state of proteins .
Mode of Action
The compound interacts with proteins and acts as a substrate for enzymes and proteins in the body . It is broken down by enzymes and proteins into its component parts, which can be used in various biochemical reactions .
Biochemical Pathways
Given its role as a fluorescent probe, it is likely involved in pathways related to protein conformation and enzymatic activity .
Pharmacokinetics
Its solubility in water and dmso suggests that it may have good bioavailability.
Result of Action
The compound’s action results in changes to the conformational state of proteins . This can provide valuable information about protein structure and function, and can be used in various biochemical reactions .
Action Environment
The compound is sensitive to its environment. It is characterized for its solvatochromic effect , which means its color changes depending on the polarity of the solvent. This property makes it a useful tool for studying the conformational state of proteins in different environments .
Biochemical Analysis
Biochemical Properties
This compound plays a significant role in biochemical reactions. It acts as a substrate for enzymes and proteins in the body . It can interact with various biomolecules, including enzymes and proteins, and these interactions are crucial for its function .
Cellular Effects
The effects of 2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation processes followed by purification steps to isolate the desired product. These methods are designed to maximize yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions
2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, affecting its fluorescence.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalene ring.
Substitution: Substitution reactions can introduce different functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds .
Scientific Research Applications
2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
6-(p-Toluidino)-2-naphthalenesulfonic acid potassium salt: Similar in structure but with a potassium ion instead of sodium.
2-(p-Toluidino)-6-naphthalenesulfonic acid potassium salt: Another variant with potassium, used for similar applications.
Uniqueness
2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt is unique due to its specific solvatochromic properties, which make it highly sensitive to environmental changes. This sensitivity allows for precise studies of molecular interactions and conformational changes, making it a valuable tool in various scientific research fields .
Properties
IUPAC Name |
sodium;6-(4-methylanilino)naphthalene-2-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S.Na/c1-12-2-6-15(7-3-12)18-16-8-4-14-11-17(22(19,20)21)9-5-13(14)10-16;/h2-11,18H,1H3,(H,19,20,21);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZGQOXRGFDEJP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14NNaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53313-85-2 | |
| Record name | 2-(p-Toluidino)naphthalene-6-sulfonicacid sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]-](/img/structure/B3182959.png)


![[(E)-Benzyloxyimino]-acetic acid](/img/structure/B3182972.png)




![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine](/img/structure/B3183022.png)




![2-[4-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]acetic acid](/img/structure/B3183044.png)
